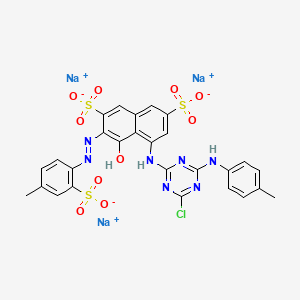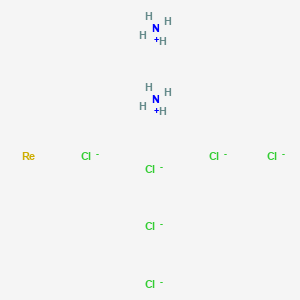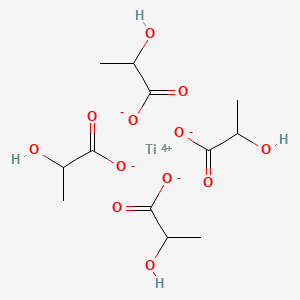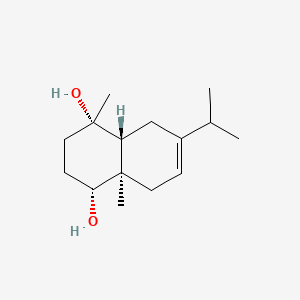
Zincate (ZnO22-), disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium zincate can be synthesized through several methods:
Direct Dissolution: Zinc or zinc oxide is dissolved in an aqueous solution of sodium hydroxide. The reaction can be represented as: [ \text{ZnO} + \text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 ] Alternatively, zinc metal can react with sodium hydroxide and water to form sodium zincate and hydrogen gas: [ \text{Zn} + 2\text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, sodium zincate is often produced through the direct dissolution method due to its simplicity and efficiency. The process involves dissolving zinc oxide in a concentrated sodium hydroxide solution at elevated temperatures to ensure complete dissolution and formation of the zincate ion .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium zincate undergoes various chemical reactions, including:
Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.
Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Sodium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Sodium zincate is used in biological research for its antimicrobial properties and as a source of zinc in nutrient media.
Industry: Sodium zincate is used in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as catalysts in chemical reactions
Wirkmechanismus
The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:
Catalytic Role: Zinc ions can act as catalysts in enzymatic reactions, facilitating the conversion of substrates to products.
Structural Role: Zinc ions play a structural role in stabilizing the conformation of proteins and nucleic acids.
Regulatory Role: Zinc ions can regulate the activity of various enzymes and transcription factors, influencing cellular processes such as gene expression and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Sodium zincate can be compared with other zincate compounds, such as:
Lithium Zincate (Li₂ZnO₂): Lithium zincate has similar chemical properties but differs in its reactivity and applications due to the presence of lithium ions.
Potassium Zincate (K₂ZnO₂): Potassium zincate is another similar compound, with potassium ions influencing its solubility and reactivity.
Uniqueness: Sodium zincate is unique due to its high solubility in water and its ability to form stable complexes with various anions and cations. This makes it a versatile reagent in chemical synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
12034-31-0 |
|---|---|
Molekularformel |
Na2O2Zn |
Molekulargewicht |
143.36834 |
Synonyme |
disodium zinc dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)




